molecular formula C22H19N3O4S2 B11974891 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11974891
M. Wt: 453.5 g/mol
InChI Key: YWINZFBCTNIGOU-HNENSFHCSA-N
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Description

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indole moiety and a thiazolidinone ring, makes it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, thiazolidinone precursors, and various acylating agents. The reaction conditions may involve:

    Solvents: Common solvents such as ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes or receptors makes it a candidate for drug discovery.

Medicine

In medicine, the compound may be explored for its therapeutic potential. Thiazolidinones are known for their anti-inflammatory, antimicrobial, and anticancer activities, and this compound may exhibit similar properties.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide likely involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Indole Derivatives: Compounds containing the indole moiety.

Uniqueness

The uniqueness of this compound lies in its combined structure of an indole and a thiazolidinone ring. This dual functionality may confer unique biological activities and chemical reactivity compared to other similar compounds.

Conclusion

2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide is a compound of significant interest due to its complex structure and potential applications in various fields

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

2-[(3Z)-3-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H19N3O4S2/c1-3-24-21(28)19(31-22(24)30)18-15-6-4-5-7-16(15)25(20(18)27)12-17(26)23-13-8-10-14(29-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,23,26)/b19-18-

InChI Key

YWINZFBCTNIGOU-HNENSFHCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC)SC1=S

Origin of Product

United States

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